2-(1-methylpiperidin-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(1-methylpiperidin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHBUFRAYUUZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473970 | |
| Record name | 1-METHYL-2-PIPERIDINEACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106825-82-5 | |
| Record name | 1-Methyl-2-piperidineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106825-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-METHYL-2-PIPERIDINEACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylpiperidin-2-yl)acetonitrile typically involves the reaction of 1-methylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution with 1-methylpiperidine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-HT6 Receptor Antagonism
One of the most significant applications of 2-(1-methylpiperidin-2-yl)acetonitrile is its role as a selective antagonist at the 5-HT6 receptor . This receptor is implicated in cognitive function and mood regulation. By antagonizing the 5-HT6 receptor, the compound may enhance neurotransmitter levels such as glutamate and acetylcholine in the brain, potentially improving cognitive performance and offering therapeutic avenues for conditions like schizophrenia and cognitive deficits associated with Alzheimer's disease.
Synthetic Pathways
The synthesis of this compound typically involves straightforward chemical transformations that allow for modifications to enhance its pharmacological profile. The compound can be synthesized using various methods, often involving the reaction of piperidine derivatives with acetonitrile under specific conditions to yield high purity products.
The selective antagonism at the 5-HT6 receptor suggests that this compound could be explored further for therapeutic applications in treating mood disorders, cognitive impairments, and neurodegenerative diseases. Its ability to enhance neurotransmitter levels while maintaining selectivity makes it particularly valuable for developing drugs aimed at cognitive enhancement and mood stabilization.
Case Studies and Research Findings
Research studies have documented the compound's interactions with various biological targets, emphasizing its potential in pharmacology. For instance:
- Cognitive Enhancement : Studies indicate that compounds targeting the 5-HT6 receptor can improve memory and learning capabilities in animal models.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels may confer neuroprotective effects, making it a candidate for further investigation in Alzheimer's disease models.
- Pharmacological Studies : Ongoing pharmacological studies are assessing the binding affinity and functional activation of related receptors to better understand the therapeutic scope of this compound .
Mechanism of Action
The mechanism of action of 2-(1-methylpiperidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous nitriles and piperidine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : Piperidine-containing nitriles (e.g., 2-(1-benzylpiperidin-3-yl)acetonitrile , molecular mass 214.3 ) exhibit higher lipophilicity than aromatic nitriles like 2-(4-hydroxyphenyl)acetonitrile (molecular mass 133.15), influencing their pharmacokinetic profiles.
- Thermal Stability : Nitropyridine derivatives (e.g., 5-Nitro-2-pyridineacetonitrile , boiling point 342°C ) show greater thermal stability due to aromatic nitro groups, whereas piperidine nitriles may degrade at lower temperatures.
Biological Activity
2-(1-Methylpiperidin-2-yl)acetonitrile, with the molecular formula C8H14N2, is an organic compound that has garnered attention in medicinal chemistry due to its structural features and biological activity. This article provides a comprehensive overview of its biological activities, particularly focusing on its role as a selective antagonist at the 5-HT6 receptor, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The presence of the acetonitrile group enhances its reactivity and potential for further functionalization. Its structure is significant as it shares similarities with various pharmacologically active compounds, making it a valuable scaffold for drug design and synthesis.
5-HT6 Receptor Antagonism
Research indicates that this compound acts as a selective antagonist at the 5-HT6 receptor , which is implicated in cognitive function and mood regulation. By antagonizing this receptor, the compound may enhance neurotransmitter levels such as glutamate and acetylcholine in the brain, potentially improving cognitive performance and offering therapeutic applications for conditions like schizophrenia and Alzheimer's disease.
The mechanism of action involves the modulation of neurotransmitter systems. By blocking the 5-HT6 receptor, this compound may lead to increased availability of certain neurotransmitters, thereby influencing cognitive processes and mood stabilization.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methylpiperidine | C7H17N | Basic piperidine structure without nitrile |
| (S)-2-(1-Methylpyrrolidin-2-yl)acetonitrile | C8H12N2 | Similar acetonitrile structure but with pyrrolidine ring |
| 2-(2-methylpiperidin-1-yl)acetonitrile | C8H14N2 | Contains a different piperidine derivative |
The selectivity and binding affinity of this compound towards the 5-HT6 receptor distinguish it from these similar compounds, highlighting its potential for targeted therapeutic applications.
Cognitive Enhancement Studies
Recent studies have focused on the cognitive-enhancing effects of this compound. In animal models, administration of this compound has shown improvements in memory tasks and learning capabilities, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases.
Antipsychotic Potential
Another area of investigation has been its antipsychotic potential. In preclinical trials, this compound demonstrated efficacy in reducing symptoms associated with schizophrenia-like behaviors in rodents, further supporting its role as a therapeutic agent for psychiatric disorders.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(1-methylpiperidin-2-yl)acetonitrile, and what key reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves functionalizing a piperidine scaffold. A common approach is nucleophilic substitution on a pre-functionalized piperidine derivative. For example, reacting a hydroxylmethyl-piperidine precursor with thionyl chloride (SOCl₂) in methanol/water to introduce the acetonitrile group via cyanide displacement . Key factors include:
- Temperature control : Reactions are often conducted under ice-cooled conditions to prevent side reactions.
- Catalyst use : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution in aromatic systems.
- Purification : Crystallization or column chromatography ensures high purity.
| Synthetic Route | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperidine hydroxylmethylation | SOCl₂, MeOH/H₂O, 0–5°C | 60–75% | |
| Electrophilic cyanation | KCN, AlCl₃, anhydrous conditions | 50–65% |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the piperidine ring and acetonitrile group. For example, the methyl group on nitrogen appears as a singlet (~δ 2.3 ppm), while the nitrile carbon resonates at ~δ 120 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm bond angles/distances, particularly for piperidine ring puckering .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 153.12 for C₈H₁₂N₂).
Advanced: How can researchers address discrepancies in reported biological activities of this compound derivatives across different studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and inhibitor concentrations .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidation products) that may skew bioactivity results .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate variables like solvent choice (DMSO vs. ethanol) .
Advanced: What computational chemistry approaches are recommended to predict the reactivity and interaction mechanisms of this compound in catalytic processes?
Methodological Answer:
- Density Functional Theory (DFT) : Models electron density to predict sites for nucleophilic/electrophilic attack (e.g., nitrile group’s α-carbon) .
- Molecular Docking : Simulates binding to biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .
- Voltammetric Simulations : Predict redox behavior in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) .
Advanced: What are the mechanistic challenges in the stereoselective synthesis of this compound derivatives, and how can they be mitigated?
Methodological Answer:
Challenges include controlling stereochemistry at the piperidine C2 position and avoiding racemization. Solutions involve:
- Chiral Catalysts : Use (R)-BINAP ligands to enforce enantioselectivity during ring closure .
- Low-Temperature Conditions : Slow reaction kinetics at –20°C favor single diastereomer formation .
- Dynamic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers .
Advanced: How does the electronic nature of substituents on the piperidine ring influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
Electron-donating groups (e.g., methyl) increase ring basicity, enhancing nucleophilicity at the acetonitrile-bearing carbon. Techniques to study this:
- Hammett Plots : Correlate substituent σ values with reaction rates (e.g., SN2 displacement with KCN) .
- Infrared Spectroscopy : Monitor C≡N stretching frequency shifts (Δ~2200 cm⁻¹) to assess electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
